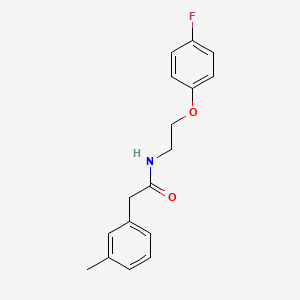

N-(2-(4-fluorophenoxy)ethyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-fluorophenoxy)ethyl)-2-(m-tolyl)acetamide, commonly known as FTOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTOH is a member of the amide class of compounds and is primarily used as a reagent in organic synthesis.

Scientific Research Applications

Chemoselective Acetylation Processes Chemoselective acetylation of amino groups is a crucial step in the synthesis of various compounds, including potential drug molecules. The process optimization, mechanism, and kinetics of acetylation using immobilized lipase highlight the importance of selecting appropriate acyl donors and reaction conditions to achieve high selectivity and efficiency. This method could potentially be applied to derivatives of N-(2-(4-fluorophenoxy)ethyl)-2-(m-tolyl)acetamide for synthesizing antimalarial drugs and other bioactive compounds (Magadum & Yadav, 2018).

Fluorescence and Lasing Efficiency The study of solvent dependence on the inhibition of intramolecular charge transfer in N-substituted 1,8-naphthalimide derivatives provides insights into the design of fluorescent and laser-emitting materials. These findings could inform the development of new materials based on this compound that exhibit desirable optical properties for applications in sensors, imaging, and optical devices (Martin, Weigand, & Pardo, 1996).

Corrosion Inhibition Research on the corrosion inhibition behavior of chalcone derivatives for mild steel in acidic solutions demonstrates the potential of organic inhibitors in protecting metals from corrosion. This work suggests that similar structures, including this compound derivatives, could be explored as corrosion inhibitors for various industrial applications (Lgaz et al., 2017).

Pharmacological Assessments The synthesis and pharmacological assessment of novel acetamide derivatives, including activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, highlight the broad therapeutic potential of acetamide derivatives. This research underscores the importance of structural modification in developing new pharmacologically active compounds based on the this compound scaffold (Rani et al., 2016).

Herbicidal Activity The development of novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives for herbicidal applications showcases the potential of such compounds in agriculture. These derivatives exhibit significant herbicidal activities against a range of dicotyledonous weeds, indicating the utility of this compound derivatives in developing new agrochemicals (Wu et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It is known that benzimidazole molecules, which share a similar structure, are effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .

properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVOEMFXWSLACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2364218.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)

![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)